molecular formula C12H15N3OS B1470303 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol CAS No. 1504710-76-2

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol

Cat. No.: B1470303
CAS No.: 1504710-76-2
M. Wt: 249.33 g/mol
InChI Key: QXGJIZFXMYDYSB-UHFFFAOYSA-N
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Description

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases, which are crucial for cellular signaling and metabolic pathways. The compound’s thiophene ring is known to engage in π-π interactions with aromatic amino acids in protein active sites, enhancing its binding affinity and specificity . Additionally, the pyrazolo[4,3-c]pyridine moiety can form hydrogen bonds with enzyme residues, further stabilizing the enzyme-substrate complex.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving MAPK and PI3K/Akt pathways, which are essential for cell proliferation, differentiation, and survival . The compound also affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function. For instance, it can upregulate antioxidant genes, providing protection against oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking . It can inhibit or activate enzymes by altering their conformation and catalytic activity. For example, it may inhibit kinases by occupying the ATP-binding site, preventing phosphorylation of downstream targets . Additionally, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, leading to changes in histone acetylation and DNA methylation patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that it can maintain its biological activity for extended periods under optimal storage conditions. Degradation products may form over time, potentially altering its efficacy and safety profile . In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged activation of signaling pathways and gene expression changes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites may retain biological activity or undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects . For example, mitochondrial localization may enhance its role in regulating oxidative stress and apoptosis .

Properties

IUPAC Name

2-(3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-6-5-15-10-3-4-13-8-9(10)12(14-15)11-2-1-7-17-11/h1-2,7,13,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGJIZFXMYDYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2C3=CC=CS3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 2
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 3
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 4
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 5
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol
Reactant of Route 6
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.